

An In-Depth Technical Guide to 2-(Allyloxy)aniline: Discovery and History

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Compound of Interest

Compound Name: 2-(Allyloxy)aniline

Cat. No.: B049392

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(allyloxy)aniline**, a versatile organic compound with applications in synthetic chemistry and potential relevance to drug discovery. This document details the compound's discovery and historical synthesis, outlines modern experimental protocols for its preparation, and presents its known physical and spectral properties in a clear, tabular format. Furthermore, this guide explores the compound's significance in the context of the Claisen rearrangement and its potential, though not yet fully realized, role in medicinal chemistry.

Introduction

2-(Allyloxy)aniline, an aromatic amine containing an allyl ether functional group, represents an intriguing molecular scaffold for organic synthesis. Its structure incorporates both a nucleophilic amino group and a reactive allyl group, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. The strategic placement of the allyloxy group ortho to the aniline functionality opens up possibilities for intramolecular reactions, most notably the Claisen rearrangement, to generate substituted phenols. This guide aims to be a core resource for researchers, providing detailed information on the synthesis, properties, and potential applications of this compound.

Discovery and Historical Context

While a definitive seminal publication marking the "discovery" of **2-(allyloxy)aniline** is not readily apparent in a singular, celebrated paper, its synthesis is a logical extension of classic organic reactions developed in the late 19th and early 20th centuries. The fundamental reactions underpinning its synthesis, namely the Williamson ether synthesis and the protection/deprotection of anilines, were well-established by this period.

The conceptual pathway to **2-(allyloxy)aniline** likely emerged from the broader exploration of aminophenol chemistry. 2-Aminophenol itself is a significant industrial chemical used in the synthesis of dyes and pharmaceuticals.^[1] The O-alkylation of aminophenols, however, presented a challenge due to the competing N-alkylation of the amino group. Early synthetic chemists would have recognized the need to protect the amino group before proceeding with the allylation of the phenolic hydroxyl group.

A plausible historical synthetic route, based on established chemical principles, would involve the following steps:

- Protection of the amino group of 2-aminophenol, likely through acetylation to form 2-acetamidophenol.
- O-allylation of the protected phenol using allyl bromide in the presence of a base.
- Deprotection of the amino group via hydrolysis to yield the final **2-(allyloxy)aniline**.

This logical synthetic sequence, while not traceable to a single "discovery" paper, represents the historical intellectual framework through which **2-(allyloxy)aniline** would have first been synthesized.

Physicochemical and Spectroscopic Data

Comprehensive, experimentally verified data for **2-(allyloxy)aniline** is compiled below. It's important to note that some physical properties, such as melting and boiling points, are not consistently reported across commercial suppliers and may vary based on purity.

Table 1: Physical and Chemical Properties of 2-(Allyloxy)aniline

| Property | Value | Source |
|-------------------|---|------------------|
| Molecular Formula | C ₉ H ₁₁ NO | PubChem[2] |
| Molecular Weight | 149.19 g/mol | LGC Standards[3] |
| CAS Number | 27096-64-6 | BLD Pharm[4] |
| Appearance | Not consistently reported; likely a liquid or low-melting solid | - |
| Boiling Point | No data available | BLD Pharm[4] |
| Melting Point | No data available | - |
| Density | No data available | - |
| SMILES | <chem>C=CCOC1=CC=CC=C1N</chem> | PubChem[2] |
| InChIKey | VPZRVYLJWAJQRE-UHFFFAOYSA-N | PubChem[2] |

Table 2: Predicted and Experimental Spectroscopic Data for 2-(Allyloxy)aniline

| Data Type | Predicted/Experimental Values | Source |
|--|---|---------------------------|
| ¹ H NMR (CDCl ₃) | Predicted shifts: Aromatic protons (~6.7-7.2 ppm), Allyl CH (=CH ₂) (~5.9-6.1 ppm), Allyl CH ₂ (=CH ₂) (~5.2-5.4 ppm), OCH ₂ (~4.5 ppm), NH ₂ (broad, variable) | General NMR Principles |
| ¹³ C NMR (CDCl ₃) | Predicted shifts: Aromatic carbons (~110-150 ppm), Allyl CH (=CH ₂) (~133 ppm), Allyl CH ₂ (=CH ₂) (~117 ppm), OCH ₂ (~69 ppm) | General NMR Principles[5] |
| Infrared (IR) | Characteristic peaks for N-H stretch (~3300-3500 cm ⁻¹), C-H aromatic stretch (~3000-3100 cm ⁻¹), C-H aliphatic stretch (~2850-3000 cm ⁻¹), C=C aromatic stretch (~1600 cm ⁻¹), C-O ether stretch (~1250 cm ⁻¹) | General IR Principles[6] |
| Mass Spectrometry (MS) | [M] ⁺ at m/z 149.0841 (calculated for C ₉ H ₁₁ NO) | LGC Standards[3] |

Experimental Protocols

The following section provides a detailed, modern experimental protocol for the synthesis of **2-(allyloxy)aniline**, based on established methods for the selective O-alkylation of aminophenols. This procedure involves the protection of the amino group as a Schiff base, followed by allylation and subsequent hydrolysis.

Synthesis of 2-(Allyloxy)aniline

Step 1: Protection of 2-Aminophenol

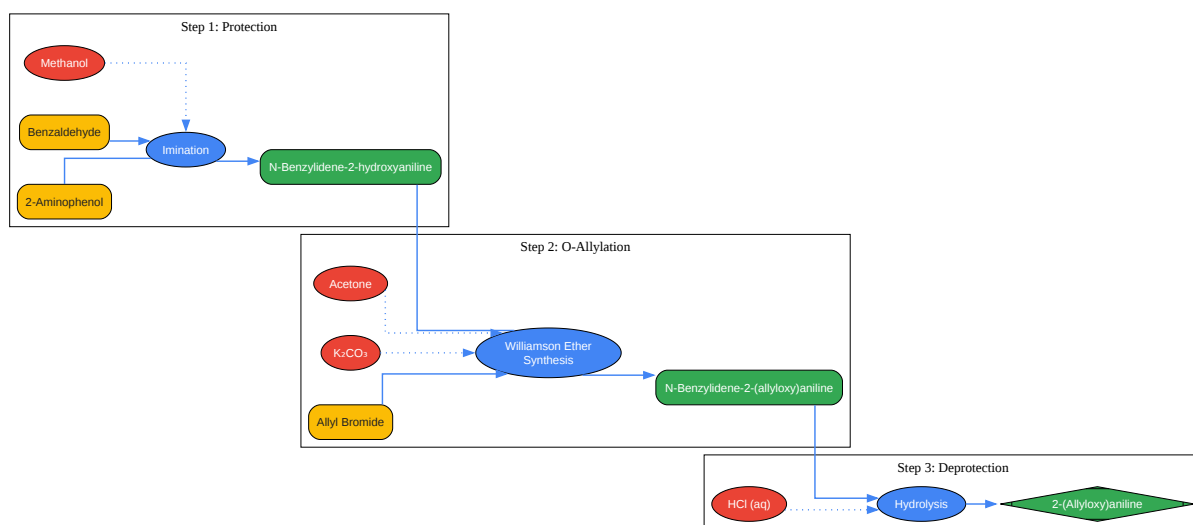
- Reaction: 2-Aminophenol + Benzaldehyde → N-Benzylidene-2-hydroxyaniline
- Procedure: To a solution of 2-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent). Stir the mixture at room temperature. The formation of the Schiff base, N-benzylidene-2-hydroxyaniline, often occurs rapidly and may precipitate from the solution. The product can be isolated by filtration and washed with cold methanol.

Step 2: O-Allylation

- Reaction: N-Benzylidene-2-hydroxyaniline + Allyl Bromide → N-Benzylidene-2-(allyloxy)aniline
- Procedure: To a solution of N-benzylidene-2-hydroxyaniline (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents). Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC). Once the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Deprotection

- Reaction: N-Benzylidene-2-(allyloxy)aniline → 2-(Allyloxy)aniline
- Procedure: Dissolve the crude N-benzylidene-2-(allyloxy)aniline from the previous step in a mixture of methanol and hydrochloric acid (e.g., 2M HCl). Stir the solution at room temperature. The hydrolysis of the imine is typically rapid. After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-(allyloxy)aniline.



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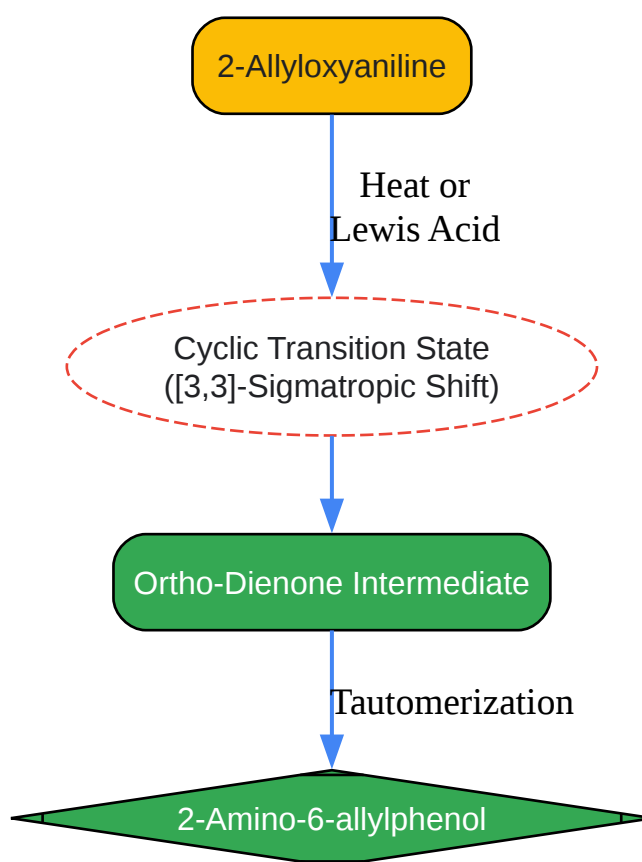
Caption: Synthetic workflow for **2-(allyloxy)aniline**.

Key Reactions and Signaling Pathways

The Claisen Rearrangement

The most significant reaction of **2-(allyloxy)aniline** and its derivatives is the aromatic Claisen rearrangement. This [2][2]-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity.^{[7][8]} This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of ortho-allyl phenols.

When the ortho positions are blocked, the allyl group can migrate to the para position in what is known as a para-Claisen rearrangement.^[9]



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Caption: The Claisen rearrangement of **2-(allyloxy)aniline**.

Relevance in Drug Development and Signaling Pathways

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[10][11] They serve as versatile building blocks for the synthesis of drugs targeting various biological pathways. For instance, aniline derivatives have been investigated as inhibitors of kinases such as Mer and c-Met, which are implicated in cancer progression.[8][12]

While **2-(allyloxy)aniline** itself has not been extensively reported as a core component of a marketed drug, its structural motifs are of interest. The allyloxy group can be a site for further functionalization, and the resulting ortho-allyl phenol from a Claisen rearrangement can serve as a precursor to a variety of heterocyclic systems with potential biological activity. For example, derivatives of allyloxy chalcones have been investigated for their potential in imaging amyloid- β plaques associated with Alzheimer's disease.[13]

The development of 2-substituted aniline pyrimidine derivatives as potent Mer/c-Met dual inhibitors highlights the potential of the aniline scaffold in targeting signaling pathways involved in cancer.[12] Although **2-(allyloxy)aniline** is not directly implicated in these studies, it represents a starting point from which libraries of analogous compounds could be synthesized and screened for activity against such targets.

Conclusion

2-(Allyloxy)aniline is a compound with a rich, albeit not explicitly documented, history rooted in the foundational principles of organic synthesis. While its direct application in drug development has yet to be fully realized, its utility as a synthetic intermediate, particularly in the context of the Claisen rearrangement, is well-established. This guide provides a comprehensive resource for researchers, offering detailed synthetic protocols, a compilation of its physicochemical properties, and an exploration of its relevance in the broader context of medicinal chemistry. As the search for novel therapeutic agents continues, the versatility of scaffolds like **2-(allyloxy)aniline** ensures their continued importance in the field of drug discovery and development.

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References

- 1. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 2. 2-(Allyloxy)aniline | C₉H₁₁NO | CID 6486639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 27096-64-6 - TRC - 2-Allyloxylaniline | LGC Standards [lgcstandards.com]
- 4. 27096-64-6|2-(Allyloxy)aniline|BLD Pharm [bldpharm.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. PubChemLite - 2-(allyloxy)aniline (C₉H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 8. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and evaluation of ethyleneoxylated and allyloxylated chalcone derivatives for imaging of amyloid β plaques by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
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